Fast Red RC Salt

Description

Significance of Diazonium Salts in Contemporary Chemical Research

Diazonium salts are a class of organic compounds with the general formula R−N₂⁺X⁻, where R can be an alkyl or an aryl group and X⁻ is an anion. They are highly reactive intermediates crucial for the synthesis of a wide array of organic molecules. wisdomlib.org Their importance in synthetic organic chemistry stems from their ability to undergo various transformations, including coupling reactions to form azo dyes, and serving as intermediates for introducing functional groups like fluoride, bromide, chloride, iodide, hydroxyl, and cyano groups onto an aromatic ring. rsc.org The reactivity of diazonium salts, particularly aryl derivatives, makes them indispensable reagents in many chemical reactions. Recent advancements have expanded their applications into materials science for surface modification and the development of new materials with tailored properties. numberanalytics.com

Overview of Fast Red RC Salt's Academic Relevance as a Research Reagent and Dye

This compound is a stable diazonium salt widely recognized for its applications as a vibrant azo dye and a versatile reagent in biological staining. chemimpex.comchemimpex.com Its exceptional colorfastness and stability make it a valuable tool in various research applications. chemimpex.comchemimpex.com In the realm of life sciences, it is extensively used in histology, cytology, and immunohistochemistry to visualize cellular structures and detect specific antigens in tissue sections. chemimpex.comchemimpex.com The compound's ability to form a colored precipitate allows for clear and precise visualization under a microscope, enhancing the contrast and making it easier to identify specific cell types and biological molecules. chemimpex.comchemimpex.com Furthermore, its utility extends to the development of new staining techniques and the improvement of existing laboratory methods. chemimpex.com

Historical Development of this compound Applications in Scientific Methodologies

The application of diazonium salts in dyeing processes dates back to their initial use in creating water-fast dyed fabrics. Over time, their application expanded significantly into the pigment and dye industries. In the context of scientific methodologies, the development of azo dye methods for histochemical demonstrations marked a significant advancement. Early methods for detecting enzymes like esterases utilized substrates that, upon enzymatic action, would couple with a diazonium salt to produce a colored product at the site of enzyme activity. researchgate.net While initial techniques faced challenges with diffusion artifacts, subsequent research led to the use of more stable diazonium salts and improved substrates. researchgate.net this compound, in this context, has been employed in histochemical techniques, for instance, with the substrate AS-D acetate (B1210297) for the demonstration of esterases. researchgate.net Its consistent performance and stability have contributed to its sustained use and adaptation in various scientific and diagnostic applications. chemimpex.comrochester.edu

Chemical and Physical Properties of this compound

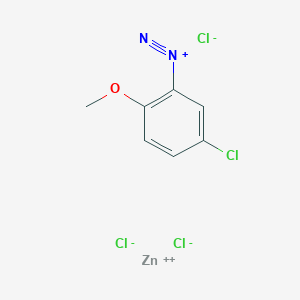

This compound is chemically known as 5-Chloro-2-methoxybenzenediazonium chloride hemi(zinc chloride) salt. chemimpex.com It is also referred to by its synonyms, including 2-Amino-4-chloroanisole diazotated zinc chloride complex and Diazo Fast Red RC. chemimpex.comchemimpex.com This compound is a yellow to light yellow powder. chemimpex.com

Interactive Data Table: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 68025-25-2 | chemimpex.comchemimpex.com |

| Molecular Formula | C₇H₆Cl₂N₂O · 0.5ZnCl₂ | chemimpex.comchemimpex.comscbt.com |

| Molecular Weight | 273.19 g/mol | chemimpex.comchemimpex.comscbt.com |

| Appearance | Light yellow to yellow powder | chemimpex.com |

| Solubility | Water: 1 mg/mL | |

| Colour Index Number | 37120 | chemicalbook.com |

| EC Number | 268-183-1 | |

| Storage Temperature | Room Temperature |

Synthesis and Manufacturing Processes

The synthesis of diazonium salts, in general, involves the reaction of a primary aromatic amine with a source of nitrous acid, typically sodium nitrite (B80452), in the presence of a strong acid at low temperatures. quora.com For the production of related compounds like Fast Red B base, a multi-step process is often employed. This can involve the formylation of an aniline (B41778) derivative, followed by nitration, and then hydrolysis to yield the desired product. google.comgoogle.com For instance, one method describes the preparation of Fast Red B base starting from o-anisidine, which is first formylated, then nitrated, and finally hydrolyzed. google.com Another patent details a similar process involving an acetyl protecting group. google.com The synthesis of Fast Red B Salt has been described using 2-Methoxy-4-nitroaniline as a starting material, which is diazotized using sodium nitrite and hydrochloric acid. chemicalbook.com These general principles of diazotization and subsequent reactions are fundamental to the industrial production of this compound and other similar diazonium salt-based dyes.

Applications in Scientific Research

This compound's distinct properties make it a valuable tool in a variety of scientific research fields.

Histochemistry and Cytochemistry

In histochemistry and cytochemistry, this compound is widely used as a chromogen. chemimpex.comchemimpex.com It plays a crucial role in enzyme histochemistry for the localization of various enzymes. ontosight.ai The principle involves an enzymatic reaction that produces a product capable of coupling with this compound to form an insoluble, colored precipitate at the site of enzyme activity. ontosight.ai This allows for the precise visualization of enzyme distribution within tissues and cells. chemimpex.comchemimpex.com For example, it has been used in methods to detect esterase activity. researchgate.net

Kinetic Studies of Derivatization Reactions

Enzymatic Assays

This compound is utilized in various enzymatic assays. It serves as a chromogenic substrate for enzymes like alkaline phosphatase. biocompare.com In these assays, the enzyme catalyzes the hydrolysis of a substrate, and the resulting product reacts with this compound to generate a colored compound that can be quantified. biocompare.com This principle is also applied in the detection of aminotransferase activity in plant science and as a marker for phosphatase activity in diagnostic procedures. medchemexpress.com

Molecular Biology and Proteomics

While direct applications in molecular biology and proteomics are less commonly cited, the underlying chemistry of diazonium salts is relevant. Diazonium salts are known to react with proteins. vwr.com In proteomics, which involves the large-scale study of proteins, such chemical modifications can be utilized for protein labeling and detection. vwr.comresearchgate.net The ability of diazonium salts to functionalize surfaces is also a key aspect of developing new analytical platforms. numberanalytics.com

Environmental Analysis

In environmental science, dyes and stains are used to trace the movement and interaction of pollutants. scbt.com While specific applications of this compound in environmental analysis are not extensively detailed in the provided context, the general utility of such compounds in this field is acknowledged. scbt.comvwr.com

Structure

3D Structure of Parent

Properties

CAS No. |

68025-25-2 |

|---|---|

Molecular Formula |

C7H6Cl4N2OZn |

Molecular Weight |

341.3 g/mol |

IUPAC Name |

5-chloro-2-methoxybenzenediazonium;dichlorozinc;chloride |

InChI |

InChI=1S/C7H6ClN2O.3ClH.Zn/c1-11-7-3-2-5(8)4-6(7)10-9;;;;/h2-4H,1H3;3*1H;/q+1;;;;+2/p-3 |

InChI Key |

UIWVSQADDIOMNZ-UHFFFAOYSA-K |

SMILES |

COC1=C(C=C(C=C1)Cl)[N+]#N.[Cl-].[Cl-].[Cl-].[Zn+2] |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)[N+]#N.[Cl-].Cl[Zn]Cl |

Other CAS No. |

68025-25-2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications

Established Synthetic Routes for Fast Red RC Salt

The primary and established industrial synthesis of this compound is achieved through a diazotization reaction. This process involves the conversion of a primary aromatic amine into a diazonium salt.

The standard procedure begins with the precursor, 2-Amino-4-chloroanisole (also known as 5-Chloro-2-methoxyaniline). This amine is dissolved or suspended in a strong mineral acid, typically hydrochloric acid (HCl), and the mixture is cooled to a low temperature, generally between 0 and 5 °C. numberanalytics.comslideshare.net A solution of sodium nitrite (B80452) (NaNO₂) is then added portion-wise to the cooled amine-acid mixture. ifremer.fr The nitrous acid (HNO₂), generated in situ from the reaction of sodium nitrite and hydrochloric acid, reacts with the primary aromatic amine to form the diazonium salt, 5-Chloro-2-methoxybenzenediazonium chloride.

Due to the inherent instability of many diazonium salts, which can be explosive when isolated in a dry, solid state, this compound is stabilized by forming a double salt with zinc chloride. acs.org Following the diazotization, zinc chloride (ZnCl₂) is added to the solution, which precipitates the more stable hemi(zinc chloride) complex, formally named 5-Chloro-2-methoxybenzenediazonium chloride hemi(zinc chloride) salt. ontosight.aiavantorsciences.com This stabilized salt is then filtered, dried under controlled conditions, and stored for commercial use. ifremer.fr

Investigations into Precursor Chemistry and Reaction Pathways

The synthesis of this compound is fundamentally governed by the chemistry of its precursor and the well-understood diazotization reaction pathway.

Precursor: The starting material is 2-Amino-4-chloroanisole . Its structure, containing an electron-donating methoxy (B1213986) (-OCH₃) group and an electron-withdrawing chlorine (-Cl) atom on the benzene (B151609) ring, influences the stability and reactivity of the resulting diazonium salt.

Reaction Pathway: The mechanism proceeds through several key steps:

Formation of Nitrous Acid: In the acidic medium, sodium nitrite reacts with hydrochloric acid to form nitrous acid (HNO₂).

Formation of the Nitrosonium Ion: The nitrous acid is then protonated by the excess strong acid and subsequently loses a water molecule to form the nitrosonium ion (N≡O⁺). This ion is a potent electrophile.

Electrophilic Attack: The nitrosonium ion is attacked by the nucleophilic nitrogen atom of the primary amino group on the 2-Amino-4-chloroanisole precursor.

Proton Transfers and Dehydration: A series of proton transfers follows, leading to the formation of an N-nitrosamine intermediate. This intermediate is protonated at the oxygen atom and subsequently eliminates a water molecule to yield the final diazonium ion (R-N₂⁺). The resulting cation, 5-Chloro-2-methoxybenzenediazonium, is stabilized by the chloride counter-ion from the acid.

Research on Modifying Synthetic Conditions for Enhanced Yield and Purity

The optimization of the synthesis of diazonium salts like this compound is critical for industrial applications to ensure high yield, purity, and safety. Research and process chemistry focus on several key parameters:

Temperature Control: This is the most critical factor in diazotization. The reaction is highly exothermic, and the resulting diazonium salt is thermally labile. Maintaining a low temperature (0-5 °C) throughout the addition of sodium nitrite is essential to prevent decomposition of the salt, which can lead to the formation of phenolic byproducts and a reduction in yield. numberanalytics.comacs.org

Acid Concentration: A sufficient excess of strong acid is necessary to maintain a low pH (typically 1-3). numberanalytics.com This ensures the complete formation of nitrous acid and prevents the newly formed diazonium salt from coupling with unreacted amine, which would produce unwanted azo-dye impurities. njit.edu

Stoichiometry: The precise control of the molar ratios of the amine, acid, and nitrite is crucial. Using a stoichiometric amount of sodium nitrite is recommended, as any excess can lead to side reactions. acs.org The excess nitrous acid is often quenched at the end of the reaction.

Stabilization: The use of zinc chloride to form a less soluble and more stable double salt is a key process modification that enhances the purity of the final product. ontosight.aiontosight.ai This stabilization makes the compound safer to handle, transport, and store, and improves its shelf-life for use in applications like histology and dye manufacturing. While other methods like molten-salt synthesis are used to optimize crystalline products, the stabilization with zinc chloride is the most pertinent modification for this class of diazonium salt. rsc.org

Synthesis and Characterization of this compound Derivatives for Specific Research Applications

Beyond its use as a dye, this compound serves as a versatile starting material for the synthesis of more complex molecules, particularly in the field of heterocyclic chemistry. One notable application is its use as a synthon for generating triazole derivatives through "click chemistry."

In a documented research application, this compound was used as a precursor to an in situ generated azidoarene. The diazonium group (-N₂⁺) is readily displaced by an azide (B81097) nucleophile (from sodium azide, NaN₃) to form the corresponding aryl azide intermediate. This highly reactive intermediate is not isolated but is immediately trapped in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. When reacted with various terminal alkynes, this process yields highly stable 1,4-disubstituted 1,2,3-triazole derivatives in good yields. researchgate.netmdpi.com

This tandem, one-pot reaction provides a powerful and efficient method for creating complex molecular scaffolds from readily available diazonium salts. The resulting triazoles are a class of compounds with significant interest in medicinal chemistry and materials science. frontiersin.orgacs.orgscielo.br

Table 1: Research Findings on Triazole Synthesis from this compound

| Alkyne Co-reactant | Reaction Type | Yield of Triazole Product |

| 1-Hexyne | Two-step tandem reaction | 88% |

| Phenylacetylene | Two-step tandem reaction | 83% |

This table presents data from a study where this compound was used as a synthon in tandem click reactions to form 1,2,3-triazole products. The yields demonstrate the efficiency of using this diazonium salt to create complex derivatives.

The characterization of these newly synthesized triazole derivatives is typically performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry (MS), to confirm their chemical structures. researchgate.netresearchgate.net

Chemical Reactivity and Mechanistic Studies of Fast Red Rc Salt

Fast Red RC Salt, chemically known as 5-chloro-2-methoxybenzenediazonium chloride, is a diazonium salt recognized for its utility as a chromogenic substrate and a versatile reagent in organic synthesis. Its reactivity is dominated by the highly electrophilic nature of the diazonium group (-N₂⁺), making it a key participant in a variety of chemical transformations, most notably azo coupling reactions.

Advanced Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in characterizing the molecular structure and assessing the purity of Fast Red RC Salt. These techniques probe the interaction of the compound with electromagnetic radiation, yielding distinct spectral fingerprints.

Application of Mass Spectrometry for this compound and Derivatized Analytes (e.g., Paper Spray MS, LC-MS/MS)

Mass spectrometry (MS) is a powerful tool for the analysis of this compound, both in its pure form and after reaction with other molecules. It provides information on the mass-to-charge ratio of ions, enabling molecular weight determination and structural elucidation.

Paper Spray Mass Spectrometry (PS-MS): This ambient ionization technique has emerged as a rapid and effective method for the analysis of analytes derivatized with this compound. thermofisher.comuvic.ca In this approach, a solution containing the analyte is deposited onto a paper substrate that has been pre-treated with this compound. thermofisher.com A high voltage is applied to the paper, generating a spray of ions that are then analyzed by the mass spectrometer. This method requires minimal sample preparation and offers rapid analysis times, making it suitable for high-throughput screening. thermofisher.comviu.ca For instance, PS-MS has been successfully employed for the quantitative analysis of cannabinoids in biological fluids, where this compound serves as a derivatizing agent to enhance ionization efficiency and sensitivity. thermofisher.comuvic.ca

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. This technique is considered a gold standard for confirmatory analysis. thermofisher.com While direct analysis of some compounds by LC-MS can be challenging due to poor ionization, derivatization with reagents like this compound can significantly improve detection sensitivity. ugent.be The derivatization reaction introduces a readily ionizable moiety onto the analyte, leading to a stronger signal in the mass spectrometer. LC-MS/MS methods have been developed for a wide range of analytes, and the use of this compound as a derivatizing agent expands the applicability of this powerful technique. nih.govresearchgate.netmdpi.com

Table 1: Mass Spectrometry Parameters for Analysis of Analytes Derivatized with this compound An interactive data table is available here: https://docs.google.com/spreadsheets/d/1vF7yG9p8oB3cK5Z4wJ1eR9tG8uI7oP6l/edit?usp=sharing&ouid=105565598857731773946&rtpof=true&sd=true

| Parameter | Paper Spray MS (PS-MS) | Liquid Chromatography-Tandem MS (LC-MS/MS) |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Electrospray Ionization (ESI), often positive mode after derivatization |

| Sample Preparation | Minimal, on-paper derivatization | Liquid-liquid or solid-phase extraction, followed by derivatization |

| Analysis Time | Rapid (1-2 minutes) | Longer, includes chromatographic separation (typically minutes) |

| Key Advantage | High-throughput, minimal sample prep | High sensitivity and selectivity, considered a confirmatory method |

| Derivatization | This compound deposited on paper | Reaction with this compound in solution prior to injection |

| Reference | thermofisher.com | ugent.be |

Advanced Nuclear Magnetic Resonance Spectroscopic Investigations

Ultraviolet-Visible and Infrared Spectroscopic Analysis for Reaction Monitoring

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a compound. azom.com It is particularly useful for monitoring reactions involving colored compounds or those with chromophores that absorb in the UV-Vis range. spectroscopyonline.com this compound itself is a colored compound, and its reaction with other molecules often leads to a change in color and, consequently, a change in the UV-Vis spectrum. aatbio.com This property can be exploited to monitor the progress of a reaction in real-time. For example, the formation of an azo dye product from the reaction of this compound with a coupling agent can be followed by monitoring the appearance of a new absorption band at a specific wavelength. azom.comresearchgate.net The absorbance at this wavelength is directly proportional to the concentration of the product, allowing for the determination of reaction kinetics. rsc.org Fast Red RC is reported to have an absorbance peak at 219 nm. aatbio.com

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. slideshare.net The resulting spectrum provides a "fingerprint" of the functional groups present. researchgate.net For this compound, the IR spectrum would show characteristic absorption bands for the diazonium group (N≡N⁺), the aromatic ring, the ether linkage (C-O-C), and the carbon-chlorine bond. aip.org IR spectroscopy can also be used to monitor reactions. For example, the disappearance of the diazonium peak and the appearance of new peaks corresponding to the azo linkage (-N=N-) would indicate the progress of a coupling reaction.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) is the premier technique for determining the three-dimensional arrangement of atoms in a crystalline solid. americanpharmaceuticalreview.com By analyzing the diffraction pattern produced when X-rays are scattered by the crystal lattice, the precise positions of the atoms can be determined, providing an unambiguous confirmation of the molecular structure. mdpi.com This technique would be invaluable for confirming the solid-state structure of this compound, including the geometry of the diazonium group and the conformation of the molecule. americanpharmaceuticalreview.com Furthermore, XRD can be used to identify different crystalline forms (polymorphs) of the compound, which can have different physical properties. nih.govnih.gov

Chromatographic Separation Techniques for Purity Profiling and Quantitative Analysis (e.g., HPLC, GC)

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of purity and the quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds. sielc.com A solution of the sample is pumped through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. acs.org For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. mdpi.com Detection is typically achieved using a UV detector, as this compound absorbs UV light. google.com HPLC can be used to determine the purity of a sample by separating it from any impurities and to quantify its concentration by comparing its peak area to that of a known standard.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. aip.org The sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. While this compound itself may not be sufficiently volatile or stable for direct GC analysis, GC can be used to analyze products or derivatives formed from its reactions. For instance, if this compound is used to derivatize a volatile analyte, the resulting product could be analyzed by GC-MS. thermofisher.com

Electrochemical Methods for this compound Detection and Characterization

Electrochemical methods offer a sensitive and often rapid means of detecting and characterizing electroactive compounds like this compound. These techniques measure the current or potential changes that occur when a compound undergoes oxidation or reduction at an electrode surface.

Cyclic Voltammetry (CV): CV is a powerful technique for studying the redox properties of a compound. onlineacademicpress.com It involves scanning the potential of a working electrode and measuring the resulting current. The resulting voltammogram provides information about the oxidation and reduction potentials of the analyte, the number of electrons transferred in the redox process, and the stability of the redox products. acs.org For this compound, the diazonium group is electrochemically active and can be reduced. CV could be used to study this reduction process, providing insights into its electrochemical behavior. frontiersin.org This information can be valuable for developing electrochemical sensors for its detection.

Applications in Chemical and Materials Science Research

Methodological Development in Histological and Cytological Staining

In the fields of histology and cytology, Fast Red RC Salt is instrumental in the development and refinement of staining methods aimed at visualizing cellular and tissue components. It functions as a dye that enhances the contrast of specific structures under a microscope, making them easier to identify and study. The compound is particularly valuable in enzyme histochemistry for the detection of various enzymatic activities.

A primary application is in the localization of alkaline phosphatase activity. In this method, the enzyme present in the tissue hydrolyzes a substrate, such as a naphthol phosphate (B84403) derivative. The liberated naphthol then undergoes an azo coupling reaction with this compound to produce a vibrant, insoluble red precipitate at the site of the enzyme. This reaction forms the basis of numerous staining protocols. Research in this area is ongoing, with a focus on creating more sensitive and specific staining techniques, including methods for multiplex labeling to detect multiple targets within a single tissue sample.

Research on this compound as a Chromogenic Reagent in Assay Development

The distinct color-producing capability of this compound makes it a crucial chromogenic reagent in the development of a wide array of biochemical and immunological assays. It is a well-established chromogen in immunohistochemistry (IHC) and immunocytochemistry, where it is used to detect antigens in tissue sections. The procedural principle involves the sequential application of a primary antibody that binds to the target antigen, followed by a secondary antibody conjugated to an enzyme, such as alkaline phosphatase. The addition of a substrate system containing this compound results in the formation of a fuchsin-red precipitate at the antigen site, allowing for its visualization.

This chromogenic system is also applied in other assay formats like Western blotting and ELISA. The intensity of the colored product can be correlated with the amount of target analyte present, enabling quantitative analysis. The development of kits containing this compound as a ready-to-use chromogen simplifies and standardizes these detection methods for both research and diagnostic purposes.

Development of Advanced Dyeing and Pigmentation Systems for Materials Science (e.g., textiles, inks, coatings)

Within materials science, this compound and other similar diazonium salts, often referred to as fast color salts, are pivotal in the creation of advanced dyeing and pigmentation technologies. In the textile industry, these salts are used to impart vibrant and durable red colors to various fibers, including cotton, wool, and synthetics. The process typically involves an azo coupling reaction where the diazonium salt reacts with a coupling agent (like a naphthol derivative) on the fiber surface, forming a stable azo dye. This method is valued for its ability to produce colors with excellent fastness to washing and light.

The utility of this compound extends to the formulation of high-quality inks and coatings, where its stability and bright color are desirable properties. Research in this domain aims to enhance the performance of these pigments, for instance, by improving their dispersibility and resistance to environmental factors. For example, Naphthol-based organic pigments derived from similar principles exhibit high thermal stability and superior chemical resistance, making them suitable for demanding applications like industrial and coil coatings.

Application in Organic Synthesis as a Reactive Intermediate

Aryl diazonium salts, including this compound, are highly valuable reactive intermediates in organic synthesis. The diazonium group (-N₂⁺) is an excellent leaving group, readily displaced by a variety of nucleophiles to release nitrogen gas. This reactivity allows for the introduction of a wide range of functional groups onto an aromatic ring, which can be difficult to achieve through other methods.

Key synthetic transformations involving diazonium salts include the Sandmeyer reaction, which uses copper(I) salts to introduce halides (Cl⁻, Br⁻) or cyanide (CN⁻) onto the aromatic ring. Other important reactions include substitution by a hydroxyl group upon warming in water to form phenols, and replacement by an iodide ion upon treatment with potassium iodide. Diazonium salts can also participate in azo coupling reactions with electron-rich aromatic compounds like phenols and anilines to produce brightly colored azo dyes. These reactions underscore the role of diazonium salts as versatile synthons. A study has shown that commercially available diazonium salts, such as Fast Red RC, can serve as efficient precursors for aromatic azides in one-pot multi-step "click" reactions, highlighting their utility in modern synthetic methodologies.

This compound in the Development of Chemo-Sensors and Probes

The inherent reactivity of diazonium salts is being harnessed in the development of novel chemosensors and probes. The ability to graft aryl layers derived from diazonium salts onto various surfaces (including metals, carbon, and polymers) through electrochemical or spontaneous reduction is a key advantage. This surface modification allows for the immobilization of recognition elements, such as biomolecules, for biosensing applications.

The development of colorimetric sensors often relies on the azo coupling reaction. For instance, a sensor can be designed where the diazonium salt reacts with a target analyte (like a phenolic compound) to produce a visible color change. This principle has been applied in the creation of sensor arrays and paper-based assays for the detection of various analytes. While specific research focusing solely on this compound for chemosensor development is not extensively documented in the provided results, the broader class of aryldiazonium salts is central to this field. Their use in creating molecularly imprinted polymers for sensor layers further demonstrates their potential in creating highly specific and sensitive detection systems. The development of such sensors provides simple, rapid, and cost-effective methods for environmental monitoring and diagnostics.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Synonyms | 2-Amino-4-chloroanisole diazotated zinc chloride complex, 5-Chloro-2-methoxybenzenediazonium chloride hemi(zinc chloride) salt, Diazo Fast Red RC | |

| CAS Number | 68025-25-2 | |

| Molecular Formula | C₇H₆Cl₂N₂O · 0.5ZnCl₂ | |

| Molecular Weight | 273.19 g/mol | |

| Appearance | Faint yellow to yellow powder | |

| Solubility | water: 1 mg/mL | |

| Colour Index Number | 37120 |

Environmental Fate and Degradation Research

Photolytic Degradation Pathways under Environmental Conditions

Photolytic degradation, the breakdown of compounds by light, is a primary pathway for the transformation of dyes in the aquatic environment. For diazo compounds, this process can be initiated by the absorption of ultraviolet (UV) or visible light. nih.gov Recent research highlights that visible light-induced reactions, often involving photochemical or photocatalytic generation of reactive intermediates like carbenes and radicals, offer milder degradation pathways. nih.gov

The core of photolytic degradation involves the excitation of the molecule upon absorbing light energy, which can lead to the cleavage of the diazonium group (-N₂⁺). byjus.com The efficiency of this degradation is influenced by factors such as light intensity, pH, and the presence of other substances in the water. jofamericanscience.orgscilit.com Studies on similar azo dyes show that photodegradation often follows pseudo-first-order kinetics. jofamericanscience.orgemerald.com The degradation process can result in the formation of various intermediates before complete mineralization. For diazonium salts, photodecomposition can lead to the formation of aryl radicals or cations, which are highly reactive. nptel.ac.in

| Parameter | Influence on Degradation | Reference |

|---|---|---|

| Light Intensity | Higher intensity generally increases the degradation rate. | scilit.com |

| pH | Affects the surface charge of catalysts (in photocatalysis) and the stability of the dye molecule. Optimal pH varies depending on the specific dye and process. | scilit.commdpi.com |

| Initial Dye Concentration | Higher concentrations can decrease degradation efficiency due to the "inner filter" effect, where dye molecules on the surface block light from reaching the catalyst or other molecules. | researchgate.net |

| Presence of Photosensitizers/Catalysts | Can significantly accelerate degradation by generating reactive oxygen species. | jofamericanscience.orgmdpi.com |

Biodegradation and Biotransformation Research

Microbial activity is a key driver of the environmental degradation of azo dyes. A wide array of microorganisms, including bacteria, fungi, yeasts, and algae, have demonstrated the ability to decolorize and mineralize these compounds. researchgate.netijcmas.com The biodegradation of azo dyes typically proceeds via a two-step process. mdpi.com

First, under anaerobic or anoxic conditions, the azo bond (–N=N–) is reductively cleaved by enzymes known as azoreductases. tandfonline.com This initial step results in the decolorization of the dye and the formation of aromatic amines, which may be colorless but can still be toxic. researchgate.netmdpi.com The second step involves the aerobic degradation of these aromatic amines, often by other microbial communities, which can lead to complete mineralization into carbon dioxide, water, and inorganic ions. ijcmas.com Therefore, a sequential anaerobic-aerobic treatment is often considered the most effective strategy for complete biodegradation. ijcmas.com Fungal degradation, often mediated by non-specific extracellular enzymes like laccases and peroxidases, can occur under aerobic conditions and may prevent the formation of toxic amine intermediates by using a free radical mechanism. ijcmas.comscbt.com

| Enzyme | Degradation Condition | Mechanism | Reference |

|---|---|---|---|

| Azoreductase | Anaerobic/Anoxic | Reductive cleavage of the azo bond, leading to decolorization and formation of aromatic amines. | tandfonline.comcore.ac.uk |

| Laccase | Aerobic | Non-specific oxidation via a free radical mechanism, can prevent the formation of toxic amines. | researchgate.netijcmas.com |

| Peroxidase | Aerobic | Oxidative cleavage of the dye structure, often requiring a cofactor like H₂O₂. | ijcmas.com |

Chemical Degradation Mechanisms (e.g., hydrolysis, oxidation, reduction)

Beyond biological and photolytic pathways, Fast Red RC Salt can undergo chemical degradation through several mechanisms.

Hydrolysis : As a diazonium salt, the compound is susceptible to hydrolysis, especially when heated. When the temperature of an aqueous diazonium salt solution is raised, the diazo group is replaced by a hydroxyl (-OH) group from water, leading to the formation of a phenol (B47542) and the evolution of nitrogen gas. byjus.comtiwariacademy.comvedantu.com This reaction is a common decomposition pathway for diazonium salts in aqueous environments. tiwariacademy.com

Oxidation : Chemical oxidation, often using strong oxidizing agents, can break down the dye molecule. The oxidation of azo dyes can disrupt the azo group, leading to the formation of diazo compounds and quinones, which subsequently decompose into phenols, nitrogen, and other products. researchgate.net The ease of oxidation can be influenced by the dye's tautomeric form (azo vs. hydrazone). acs.org

Reduction : The diazonium group can be chemically reduced to form arylhydrazines. nptel.ac.in This can be accomplished using reagents like sodium sulfite (B76179) or tin(II) chloride. nptel.ac.in This process is distinct from the enzymatic reduction of the azo bond but represents another potential chemical fate.

Sorption and Mobility Studies in Various Environmental Matrices (e.g., soil, water)

The transport and fate of this compound in the environment are heavily influenced by its interaction with soil, sediment, and water. As an ionic azoic diazo component, its mobility is complex. mst.dk Ionic dyes are generally water-soluble and can be expected to have moderate to high mobility in soil. mst.dk

| Environmental Matrix | Governing Factors | Expected Behavior of this compound | Reference |

|---|---|---|---|

| Water | Solubility, Hydrolysis | Generally soluble, but may hydrolyze depending on temperature and pH. | tiwariacademy.comworlddyevariety.com |

| Soil/Sediment | Soil type (clay, sand), organic matter content, pH, ionic strength | Moderate mobility due to solubility, but potential for retardation via adsorption and ion-exchange. | mst.dkpca.state.mn.us |

Research on Remediation Strategies for this compound Contamination (e.g., Advanced Oxidation Processes, photocatalysis)

Due to the persistence and potential toxicity of azo dyes and their degradation products, effective remediation strategies are a significant area of research.

Advanced Oxidation Processes (AOPs) : AOPs are highly effective for degrading recalcitrant organic pollutants like azo dyes. nih.govresearchgate.net These methods rely on the in-situ generation of powerful oxidizing species, primarily the hydroxyl radical (•OH). nih.gov Common AOPs include the Fenton process (H₂O₂/Fe²⁺), ozonation (O₃), and UV/H₂O₂ systems. nih.govresearchgate.net The photo-Fenton process, which combines Fenton's reagent with UV light, has shown high efficiency in decolorizing and mineralizing azo dyes, achieving over 95% color removal in some studies. nih.goviwaponline.comnih.gov

Photocatalysis : Heterogeneous photocatalysis, particularly using semiconductor catalysts like titanium dioxide (TiO₂), is a promising remediation technology. mdpi.commdpi.com When TiO₂ is illuminated with UV light, it generates electron-hole pairs that react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species. jofamericanscience.org These species then attack and degrade the dye molecules. jofamericanscience.org The efficiency of photocatalytic degradation depends on parameters such as catalyst loading, pH, and initial dye concentration. mdpi.com Research has focused on enhancing photocatalytic activity under visible light by modifying the catalyst, for example, by doping or surface modification. scilit.commdpi.com

Electrokinetic Remediation : For contamination involving salts, such as the zinc chloride associated with this compound, electrokinetic remediation offers an innovative solution. This technique applies a low-voltage direct current across the contaminated soil or groundwater, causing charged ions (like chloride and sodium) to migrate toward oppositely charged electrodes, where they can be captured and removed. tac-atc.ca This method is particularly effective in low-permeability soils where traditional flushing methods are impractical. tac-atc.ca

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and bonding within a molecule like Fast Red RC salt. These calculations can provide insights into the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals.

For the 2-methoxy-5-chlorobenzenediazonium cation, DFT calculations would likely reveal a significant polarization of the C-N and N-N bonds in the diazonium group (-N₂⁺). The positive charge is not entirely localized on the terminal nitrogen but is distributed across the diazonium group and the benzene (B151609) ring. The methoxy (B1213986) (-OCH₃) and chlorine (-Cl) substituents influence the electronic structure through mesomeric and inductive effects. The methoxy group, being an electron-donating group, tends to increase the electron density on the ring, while the electron-withdrawing chlorine atom has the opposite effect.

Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. In the diazonium cation of this compound, the LUMO is expected to be localized primarily on the diazonium group, indicating its high electrophilicity and susceptibility to nucleophilic attack. The HOMO would likely be associated with the substituted benzene ring. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and stability. researchgate.net

Table 1: Representative Calculated Electronic Properties for a Substituted Benzenediazonium (B1195382) Cation

| Property | Representative Value | Significance |

| HOMO Energy | -7.5 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | -3.2 eV | Indicates the energy of the lowest energy empty orbital, a key site for nucleophilic attack. |

| HOMO-LUMO Gap | 4.3 eV | Relates to the electronic stability and the energy required for electronic excitation. |

| Dipole Moment | 5.2 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Note: These values are representative for a substituted benzenediazonium cation and are not specific experimental or calculated values for this compound. The actual values would depend on the level of theory and basis set used in the calculation.

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations can model the behavior of this compound in a solvent environment, typically water, over time. nih.gov These simulations provide a dynamic picture of how the diazonium salt interacts with solvent molecules and other ions.

In an aqueous solution, the diazonium cation would be surrounded by a hydration shell of water molecules. The polar water molecules would orient themselves to interact favorably with the charged diazonium group and the polar substituents on the benzene ring. MD simulations can quantify these interactions, calculating properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute. acs.orgnih.gov

These simulations are also crucial for understanding the stability of the diazonium salt in solution. Interactions with water molecules can lead to the decomposition of the diazonium salt, a process that can be studied at the molecular level using MD. The simulations can reveal the structural and energetic changes that occur as the diazonium group is replaced by a hydroxyl group from a water molecule.

Computational Modeling of Reaction Mechanisms and Kinetics (e.g., azo coupling)

The primary reaction of this compound in its applications is azo coupling, where the diazonium cation acts as an electrophile and attacks an electron-rich coupling component, such as a naphthol or an aromatic amine, to form an azo dye. Computational modeling can elucidate the mechanism and kinetics of this reaction. rsc.orgacs.orgresearchgate.net

By calculating the potential energy surface of the reaction, computational methods can identify the transition state, which is the highest energy point along the reaction pathway. The energy of the transition state determines the activation energy of the reaction, a key parameter in chemical kinetics. For the azo coupling reaction of this compound, the mechanism is an electrophilic aromatic substitution. rsc.org

Computational studies can also investigate the influence of substituents on the reactivity of the diazonium salt and the coupling component. The electron-donating methoxy group and the electron-withdrawing chlorine atom on the this compound molecule will affect the electrophilicity of the diazonium group and thus the rate of the azo coupling reaction.

Table 2: Representative Calculated Kinetic Parameters for an Azo Coupling Reaction

| Parameter | Representative Value | Significance |

| Activation Energy (Ea) | 15 kcal/mol | The energy barrier that must be overcome for the reaction to occur. |

| Reaction Enthalpy (ΔH) | -25 kcal/mol | The overall change in heat content during the reaction, indicating an exothermic process. |

| Rate Constant (k) | 1.5 x 10⁻³ M⁻¹s⁻¹ | A measure of the reaction speed at a given temperature. |

Note: These values are representative for a typical azo coupling reaction and are not specific to this compound. They are highly dependent on the reactants, solvent, and temperature.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

For a series of substituted benzenediazonium salts, QSAR models could be developed to predict properties such as their reactivity in azo coupling, their stability, or their toxicity. tandfonline.com The models would use molecular descriptors calculated from the chemical structure, such as electronic properties (e.g., atomic charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

For example, a QSAR model might show that increasing the electron-withdrawing strength of substituents on the benzene ring increases the rate of azo coupling. Such models can be valuable for designing new azo dyes with desired properties.

Theoretical Spectroscopic Predictions and Interpretation

Computational chemistry can predict various types of spectra, including NMR, IR, and UV-Vis, which can aid in the characterization of molecules like this compound. rsc.orgacademie-sciences.fracs.org

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. researchgate.netnih.govnih.gov These predictions are based on calculating the magnetic shielding of each nucleus, which is influenced by the local electronic environment. Comparing the predicted spectrum with the experimental spectrum can help to confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an IR spectrum. This allows for the assignment of experimental IR bands to specific molecular vibrations, such as the stretching of the N-N bond in the diazonium group or the C-O bond of the methoxy group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to the UV-Vis absorption spectrum. dergipark.org.trmdpi.comchemrxiv.org For the azo dye formed from this compound, these calculations can help to understand the origin of its color by identifying the specific molecular orbitals involved in the absorption of visible light. The predicted maximum absorption wavelength (λmax) can be compared with experimental data. rsc.org

Table 3: Representative Predicted Spectroscopic Data for a Substituted Benzenediazonium Salt

| Spectroscopy | Predicted Parameter | Representative Value |

| ¹H NMR | Chemical Shift (aromatic H) | 7.5 - 8.2 ppm |

| ¹³C NMR | Chemical Shift (C-N₂⁺) | ~120 ppm |

| IR | N-N Stretch Frequency | ~2250 cm⁻¹ |

| UV-Vis (of resulting azo dye) | λmax | 450 - 550 nm |

Note: These are representative values for a substituted benzenediazonium salt and its corresponding azo dye. Actual values for this compound and its derivatives may vary.

Future Research Directions and Interdisciplinary Prospects

Exploration of Sustainable Synthetic Strategies for Fast Red RC Salt

The traditional synthesis of diazonium salts, including this compound, often involves the use of nitrous acid in strong acidic media at low temperatures. scirp.orgthieme-connect.com This process presents environmental and safety challenges, such as the release of toxic nitrogen oxides and the inherent instability of some diazonium salts. scirp.orgthieme-connect.com Future research is increasingly focused on developing sustainable and greener synthetic routes.

Key areas of exploration include:

Alternative Diazotization Reagents: Research into cleaner reagents is a primary focus. For instance, methods using methyl nitrite (B80452) have been developed to avoid the production of nitrous acid, thereby preventing the formation of dark decomposition byproducts and simplifying product isolation. scirp.org

Solid Acid Catalysts: To circumvent the use of corrosive and difficult-to-handle liquid acids, solid acid catalysts are being investigated. Nano silica (B1680970) supported boron trifluoride (nano BF₃·SiO₂) and sulfonic acid-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) have been successfully used for the synthesis of azo dyes. tandfonline.comrsc.org These catalysts are often reusable, operate under solvent-free conditions at room temperature, and lead to high yields and product stability. tandfonline.comrsc.org

Aqueous and Solvent-Free Conditions: Moving away from organic solvents is a core principle of green chemistry. Methodologies are being developed that perform diazotization in aqueous media or under solvent-free grinding conditions, significantly reducing waste and environmental impact. thieme-connect.comtandfonline.com A one-pot synthesis of iodoarenes, for example, uses a reusable polymeric diazotization agent in water at room temperature. thieme-connect.com

These strategies aim to make the production of diazonium salts like Fast Red RC more efficient, safer, and environmentally benign.

Expanding Analytical Applications to Novel Analyte Classes

While this compound is well-established in biological staining, its utility as an analytical reagent is being explored for new classes of analytes. chemimpex.comscbt.com A significant future direction lies in its application as a derivatizing agent in analytical chemistry to enhance the detection of specific molecules in complex matrices.

A notable research finding demonstrates the use of this compound as a derivatization reagent for the detection and quantification of Tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, in oral fluid samples. nih.gov In this application, the salt reacts with THC, and the resulting derivative is analyzed using Paper Spray-Tandem Mass Spectrometry (PS-MS/MS). This method offers a rapid and sensitive approach for cannabinoid analysis, highlighting the potential for this compound to be adapted for the detection of other novel analyte classes in forensic toxicology, environmental monitoring, and clinical diagnostics. nih.gov

Green Chemistry Approaches in this compound Utilization and Waste Minimization

The life cycle of this compound, from its use in dyeing to its eventual disposal, presents opportunities for applying green chemistry principles to minimize waste. Azo dyes are a major component of industrial wastewater, and their removal is a significant environmental challenge. nih.govfrontiersin.org

Future research in this area is focused on two main strategies:

Biodegradation and Bioremediation: Biotechnological approaches offer a low-cost and eco-friendly alternative to physical-chemical dye removal methods. nih.gov Research is ongoing to identify and engineer microorganisms (bacteria, fungi, algae) and enzymes (like azoreductases and laccases) that can effectively decolorize and degrade azo dyes into non-toxic compounds. frontiersin.orgtaylorfrancis.comresearchgate.netnepjol.info Enzymatic processes are particularly attractive as they can specifically target the dye molecules while leaving other valuable components in the wastewater intact for potential reuse. frontiersin.org

Adsorption on Eco-Friendly Materials: Another green approach involves the removal of azo dyes from water using low-cost, natural adsorbents. Materials such as Luffa cylindrica (luffa sponge) and modified industrial wastes like aluminum hydroxide (B78521) sludge are being investigated for their adsorption capacity. mdpi.comijcce.ac.ir These methods transform waste materials into valuable resources for environmental remediation. ijcce.ac.ir

Furthermore, efforts are being made to valorize the waste from azo dye production and degradation. For example, enzymatic processes can convert azo dyes into valuable aromatic amines, which can serve as building blocks for other chemicals. frontiersin.org

Integration of this compound in Advanced Functional Materials

The chemical reactivity of the diazonium group in this compound makes it a valuable building block for the synthesis of advanced functional materials. The ability to undergo reactions like diazo coupling and nucleophilic substitution allows for its integration into a variety of molecular structures. nih.gov

A promising area of research is the use of diazonium salts, including Fast Red RC, as synthons in "click chemistry." nih.gov Specifically, they have been used in one-pot tandem reactions to generate 1,2,3-triazole products. nih.gov Triazoles are a class of compounds with significant applications in medicinal chemistry and materials science. Another avenue involves the electrochemical reduction of aryl diazonium salts to generate radicals that can be used to construct complex molecules like multi-substituted pyrazoles, which are key components in pharmaceuticals and functional materials. rsc.org This opens up possibilities for creating new polymers, organic electronics, and sensor materials derived from this compound.

Collaborative Research at the Interface of Chemistry, Materials Science, and Environmental Science

Addressing the multifaceted challenges and opportunities related to this compound necessitates a highly interdisciplinary approach. Future progress will depend on collaborative research that spans chemistry, materials science, and environmental science. csct.ac.ukresearchgate.net

Chemistry and Environmental Science: This interface focuses on designing greener synthetic pathways for this compound and developing effective, sustainable methods for its degradation and removal from effluents. rsc.orgnih.gov This includes the study of microbial and enzymatic degradation pathways and the development of catalytic systems for waste treatment. frontiersin.org

Chemistry and Materials Science: Collaboration here is centered on utilizing this compound as a precursor for novel materials. nih.govrsc.org Chemists can design and synthesize new derivatives, while materials scientists can characterize their properties and explore applications in areas like electronics, coatings, and nanotechnology. rsc.org

Materials Science and Environmental Science: This synergy involves creating advanced functional materials specifically designed for environmental applications. For example, materials scientists can develop highly efficient and reusable adsorbents or photocatalysts, informed by environmental science principles, for the removal of azo dyes from water. researchgate.net

By integrating expertise from these distinct fields, the scientific community can holistically address the life cycle of this compound, maximizing its utility while minimizing its environmental footprint.

Q & A

Q. How should researchers design controlled experiments to assess this compound’s stability under varying pH and temperature conditions?

- Methodological Answer: Use a factorial design with independent variables (pH: 3–10; temperature: 4–40°C) and dependent variables (degradation rate, absorbance spectra). Monitor changes via UV-Vis spectroscopy at timed intervals. Include triplicate samples and negative controls (e.g., inert buffers). Statistical analysis (ANOVA) identifies significant degradation thresholds . Reference ICH Q1A guidelines for accelerated stability testing frameworks .

Q. What protocols ensure batch-to-batch consistency in synthesizing this compound for longitudinal studies?

- Methodological Answer: Standardize synthesis parameters (reagent molar ratios, reaction time/temperature) and implement quality control (QC) checks: HPLC purity ≥95%, Karl Fischer titration for moisture content, and elemental analysis for stoichiometric validation. Document deviations using a failure mode and effects analysis (FMEA) matrix .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields when using this compound as a coupling agent in peptide synthesis?

- Methodological Answer: Conduct a meta-analysis of published protocols to identify confounding variables (e.g., solvent polarity, coupling reagents like HOBt/DIC). Replicate experiments under controlled conditions, using design of experiments (DoE) to isolate factors. Apply mixed-effects models to quantify variance sources (e.g., residual salts, side reactions) . Cross-validate findings with FT-IR or MALDI-TOF MS to confirm product integrity .

Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound’s bioactivity assays?

- Methodological Answer: Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. Assess assay robustness via Z’-factor analysis. For multiplexed data (e.g., cytotoxicity + fluorescence), apply multivariate ANOVA or machine learning algorithms (PCA/PLS-DA) to reduce dimensionality .

Q. How should researchers optimize this compound’s solubility in aqueous-organic hybrid systems for in vitro imaging applications?

- Methodological Answer: Screen co-solvents (DMSO, ethanol) and surfactants (Tween-80, Pluronic F-68) using a response surface methodology (RSM). Measure solubility via nephelometry and validate biocompatibility with cell viability assays (MTT/WST-1). Cross-reference with Hansen solubility parameters to predict solvent efficacy .

Q. What experimental designs mitigate photodegradation artifacts in studies involving this compound as a chromogenic substrate?

- Methodological Answer: Implement light-protected workflows (amber glassware, darkroom conditions). Characterize degradation kinetics under UV/visible light via Arrhenius modeling. Use LC-MS to identify photoproducts and adjust experimental timelines to stay within linear assay ranges .

Data Analysis & Reproducibility

Q. How can researchers validate the specificity of this compound in histochemical staining protocols compared to alternative azo dyes?

- Methodological Answer: Perform competitive binding assays with structurally similar dyes (e.g., Fast Blue RR) and quantify nonspecific adsorption via spectrophotometry. Use immunohistochemistry (IHC) with knockout controls (enzyme-free tissues) to confirm target specificity .

Q. What strategies address batch-to-batch variability in this compound’s catalytic efficiency in enzymatic assays?

- Methodological Answer: Pre-screen batches via kinetic assays (Vmax/Km measurements) and normalize activity using internal standards (e.g., p-nitrophenol). Apply Grubbs’ test to exclude outliers and establish a QC database for longitudinal tracking .

Future Directions

Q. What novel applications of this compound warrant exploration in emerging fields like bioorthogonal chemistry or nanomaterial synthesis?

- Methodological Answer: Investigate its role as a redox-sensitive linker in nanoparticle functionalization (e.g., AuNP-azo conjugates) via XPS and TEM. For bioorthogonal applications, test cycloaddition efficiency with strained alkynes/azides under physiological conditions, monitored via click chemistry assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.